Arilos tioéteres

Aryl thioethers are a class of organic compounds characterized by the presence of a sulfur atom bonded to an aromatic ring (aryl group). These compounds play a crucial role in various applications due to their unique chemical properties. Aryl thioethers can be synthesized through diverse methods, including substitution reactions and coupling processes involving aryl halides or sulfonyl chlorides.

Structurally, these molecules typically consist of an aryl group attached via a sulfur atom to an ethylene bridge, often represented as R-S-Ph (where Ph is the phenyl group). The presence of both aromaticity and thioether functionality endows aryl thioethers with several advantageous properties. They exhibit enhanced stability, good solubility in organic solvents, and interesting reactivity patterns that make them valuable intermediates or final products in numerous synthetic pathways.

Aryl thioethers find applications in a wide range of fields, including pharmaceuticals, agrochemicals, and materials science. Their potential as chelating agents, antioxidants, and electron-donating groups makes them particularly attractive for designing novel materials with tailored properties. Additionally, due to their ability to form hydrogen bonds and interact with biomolecules, aryl thioethers are increasingly being explored in drug design and development processes.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

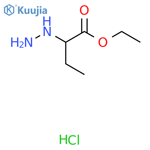

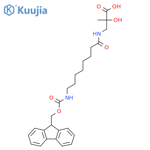

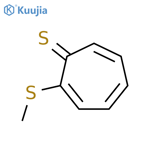

|

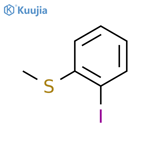

2-Iodothioanisole | 33775-94-9 | C7H7IS |

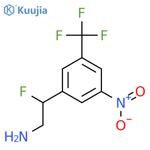

|

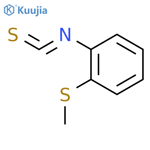

2-(methylthio)phenyl isothiocyanate | 51333-75-6 | C8H7NS2 |

|

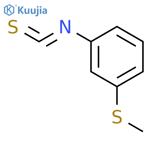

3-(Methylthio)phenyl isothiocyanate | 51333-80-3 | C8H7NS2 |

|

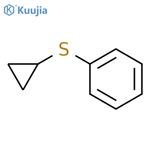

Cyclopropyl phenyl sulphide | 14633-54-6 | C9H10S |

|

4-(METHYLTHIO)PHENYL ISOTHIOCYANATE | 15863-41-9 | C8H7NS2 |

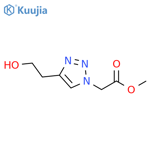

|

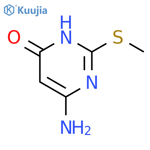

6-Amino-2-(methylsulfanyl)-4(3H)-pyrimidinone | 1074-41-5 | C5H7N3OS |

|

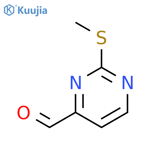

2-(methylsulfanyl)pyrimidine-4-carbaldehyde | 1074-68-6 | C6H6N2OS |

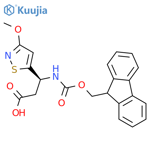

|

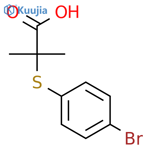

2-(4-Bromophenyl)sulfanyl-2-methylpropanoic Acid | 18527-16-7 | C10H11BrO2S |

|

2,4,6-Cycloheptatriene-1-thione,2-(methylthio)- | 128742-65-4 | C8H8S2 |

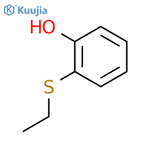

|

Phenol, 2-(ethylthio)- | 29549-60-8 | C8H10OS |

Literatura relevante

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

Proveedores recomendados

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados